molecular formula C18H15F6N3O2 B14948318 N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B14948318
M. Wt: 419.3 g/mol
InChI Key: UCEMPJNYQUSNHE-UHFFFAOYSA-N
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Description

N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE is a complex organic compound with the molecular formula C18H15F6N3O2. This compound is characterized by the presence of benzylcarbamoyl and hexafluoro groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE typically involves multiple steps. One common method includes the protection of amines using carbamate groups, which can be installed and removed under relatively mild conditions . The benzylcarbamoyl group can be introduced using benzyl chloroformate, while the hexafluoro group is often incorporated through the use of hexafluoroacetone derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as primary and secondary amines for substitution reactions.

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with primary amines can yield imines, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The hexafluoro group may enhance the compound’s stability and reactivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(BENZYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE is unique due to its combination of benzylcarbamoyl and hexafluoro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15F6N3O2

Molecular Weight

419.3 g/mol

IUPAC Name

N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C18H15F6N3O2/c19-17(20,21)16(18(22,23)24,26-14(28)13-9-5-2-6-10-13)27-15(29)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,26,28)(H2,25,27,29)

InChI Key

UCEMPJNYQUSNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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